molecular formula C21H20O11 B1253804 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B1253804
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-STUVATENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural product found in Campanula hypopolia and Bellis perennis with data available.

Scientific Research Applications

Computational and Vibrational Spectroscopic Study

A study by Aydın and Özpozan (2020) focused on the theoretical analysis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, also known as quercetin 3-D-galactoside (Q3G). They examined the molecular conformers, calculated the HOMO–LUMO energy gaps, and interpreted the vibrational spectra, emphasizing intramolecular interactions (Aydın & Özpozan, 2020).

Solubility in Ethanol-Water Solutions

Gong et al. (2012) investigated the solubility of various saccharides, including those structurally similar to this compound, in ethanol-water solutions. This research contributes to understanding the solubility behavior of similar compounds in mixed solvents (Gong, Wang, Zhang, & Qu, 2012).

Diabetes Management Potential

Muthusamy and Krishnasamy (2016) explored a compound structurally related to this compound for its potential in diabetes management. They used a reverse pharmacophore mapping approach and identified several potential targets, suggesting its application in treating diabetes (Muthusamy & Krishnasamy, 2016).

Phytochemical Investigation

Abubakar et al. (2022) conducted a phytochemical investigation of the stem bark of Securidaca longipedunculata, identifying compounds structurally related to this compound. This study enhances the understanding of the phytochemical profile of medicinal plants (Abubakar et al., 2022).

Anti-Inflammatory and Anti-Allergic Effects

Min et al. (2021) investigated the anti-inflammatory and anti-allergic effects of saponarin, a flavone closely related to the compound . They found significant inhibition of cytokine expression and other inflammatory mediators, suggesting potential applications in dermatological treatments (Min, Park, Yu, & Park, 2021).

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21+/m0/s1

InChI Key

JPUKWEQWGBDDQB-STUVATENSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O)O

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

kaempferol-3-O-galactoside
trifolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Reactant of Route 2
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Reactant of Route 3
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Reactant of Route 4
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Reactant of Route 5
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Reactant of Route 6
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

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